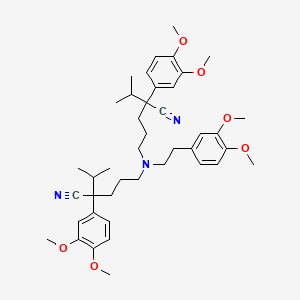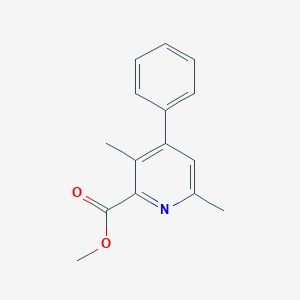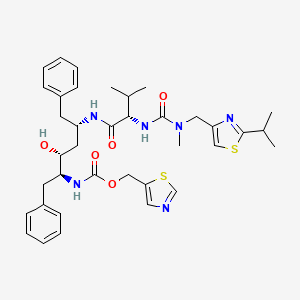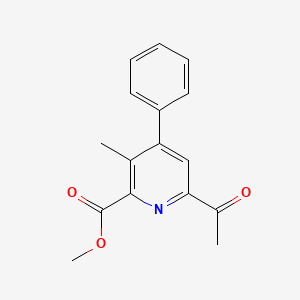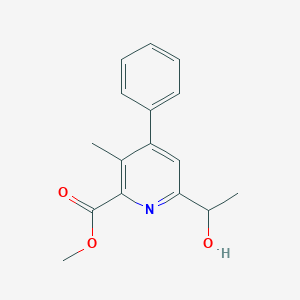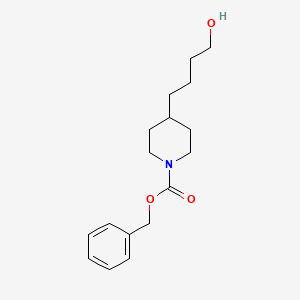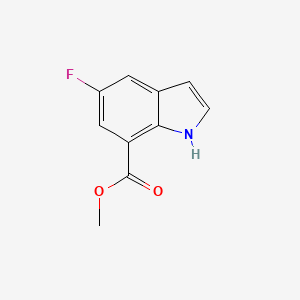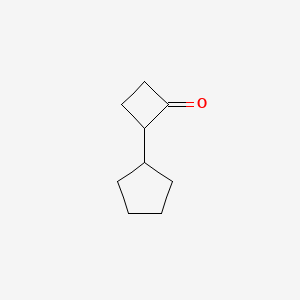
2-Cyclopentylcyclobutanone
Übersicht
Beschreibung
2-Cyclopentylcyclobutanone (2-CPCB) is an important cyclic ketone that has been used in various laboratory experiments and as a chemical intermediate in the synthesis of pharmaceuticals. It is a colorless, volatile liquid with a sweet, fruity odor. It has a boiling point of 95 °C, a melting point of -20 °C, and a vapor pressure of 0.5 atm. 2-CPCB is a cyclic ketone that can be synthesized from cyclopentanone and cyclobutanol. It is an important intermediate in the synthesis of pharmaceuticals and has been used in many laboratory experiments.
Wirkmechanismus
Mode of Action
It’s worth noting that cyclobutane derivatives are often involved in [2 + 2] cycloaddition reactions . This could potentially influence its interaction with biological targets.
Biochemical Pathways
Biochemical pathways are typically determined through extensive research and experimentation, which is lacking for this compound .
Result of Action
Understanding these effects would require detailed studies on the compound’s interaction with its targets and the subsequent biochemical reactions .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is within a biological system . .
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyclopentylcyclobutanone has several advantages for use in laboratory experiments. It is a colorless, volatile liquid with a sweet, fruity odor, making it easy to handle and store. It is also relatively inexpensive and readily available. However, 2-Cyclopentylcyclobutanone is a highly flammable liquid and should be handled with care. In addition, the reaction of cyclopentanone with cyclobutanol in the presence of an acid catalyst can be difficult to control and can lead to unwanted side reactions.
Zukünftige Richtungen
2-Cyclopentylcyclobutanone has a wide range of applications in the synthesis of pharmaceuticals, polymers, and organometallic compounds. In the future, 2-Cyclopentylcyclobutanone could be used to synthesize a variety of novel compounds, such as heterocyclic compounds and organometallic compounds. In addition, 2-Cyclopentylcyclobutanone could be used to develop new methods for the synthesis of pharmaceuticals and other organic compounds. Finally, 2-Cyclopentylcyclobutanone could be used to develop new catalysts and reagents for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentylcyclobutanone has been used in various scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, such as anticonvulsants, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of polymers and in the preparation of novel organometallic compounds. In addition, 2-Cyclopentylcyclobutanone has been used in the synthesis of heterocyclic compounds, such as indoles, pyrroles, and furans.
Eigenschaften
IUPAC Name |
2-cyclopentylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-6-5-8(9)7-3-1-2-4-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUXAZOWQGFRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



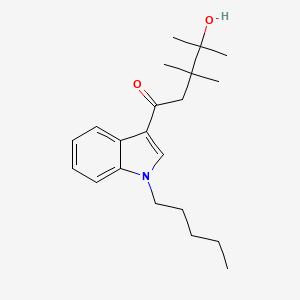
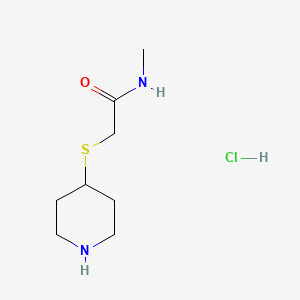

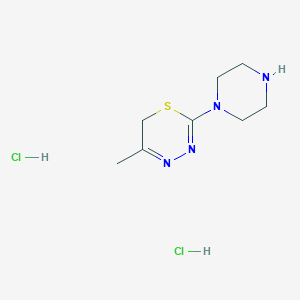
![tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate](/img/structure/B1431223.png)
